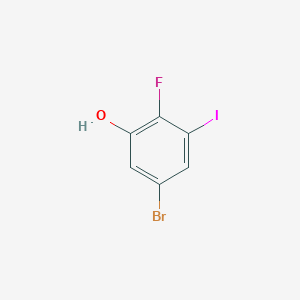

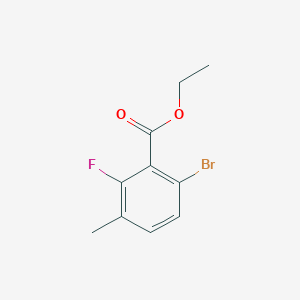

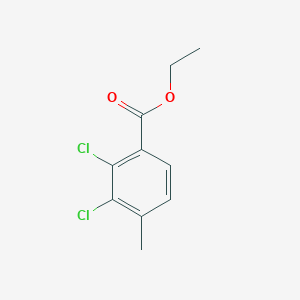

![molecular formula C14H14N2O2 B6305753 Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate CAS No. 874879-89-7](/img/structure/B6305753.png)

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indazoles are a class of nitrogen-containing heterocyclic compounds . The indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . Therefore, much attention has been paid to access diverse indazole derivatives .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Strategies for the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

Indazoles have a heterocyclic aromatic organic structure. They are part of the family of nitrogen-containing heterocycles .Chemical Reactions Analysis

The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .Applications De Recherche Scientifique

Antinociceptive Activity

Indazole derivatives have been found to exhibit good antinociceptive activity, which is the ability to reduce sensitivity to painful stimuli. This application could be significant in developing new pain management therapies .

Anti-inflammatory Potential

Some indazole compounds have shown promising results in in vivo anti-inflammatory potential, suggesting a role in treating inflammatory conditions such as arthritis and edema .

Antiprotozoal Activity

Research has revealed that certain 2H-indazole derivatives possess antiprotozoal activity, indicating potential use in treating protozoan infections .

Anticancer Properties

Indazole-containing compounds have been identified with anticancer properties, making them candidates for cancer treatment research .

Antihypertensive Effects

The structural motif of indazoles has been associated with antihypertensive effects, which could be beneficial in developing treatments for high blood pressure .

Antibacterial Agents

Due to their antimicrobial properties, indazoles can be explored as antibacterial agents, potentially leading to new antibiotics .

C–H Functionalization

The C–H functionalization of 2H-indazoles is recognized as an efficient approach for increasing the complexity and diversity of indazole derivatives, which is crucial for medicinal chemistry .

Indazole: a medicinally important heterocyclic moiety Synthesis and Biological Evaluation of 2H-Indazole Derivatives Recent synthetic approaches to 1H- and 2H-indazoles Synthesis and therapeutic potential of imidazole containing compounds Recent advances in C–H functionalization of 2H-indazoles

Mécanisme D'action

Orientations Futures

Given the wide range of bioactivities exhibited by indazole derivatives, there is significant interest in further exploring their medicinal properties . Future research will likely focus on developing new synthetic approaches to indazoles, as well as investigating their potential applications in treating various pathological conditions .

Propriétés

IUPAC Name |

ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-14(17)13-11-8-7-9-5-3-4-6-10(9)12(11)15-16-13/h3-6H,2,7-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUVOOGPKKBSGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCC3=CC=CC=C3C2=NN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00517305 |

Source

|

| Record name | Ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate | |

CAS RN |

29984-86-9 |

Source

|

| Record name | Ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00517305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

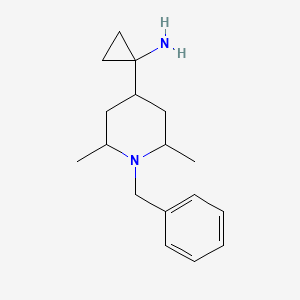

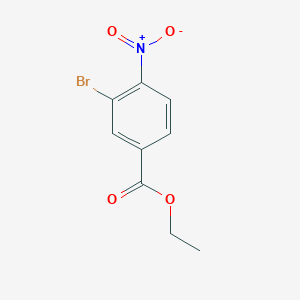

![5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6305688.png)

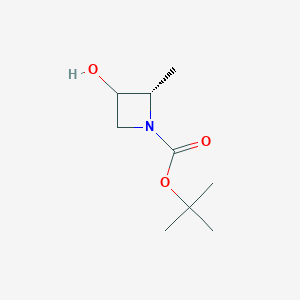

![t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B6305695.png)